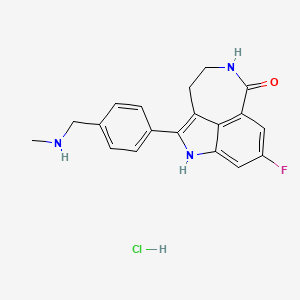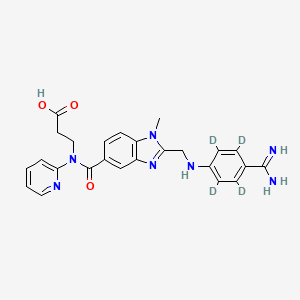
Decarbonyl Rivaroxaban-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decarbonyl Rivaroxaban-d4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Rivaroxaban, a well-known anticoagulant that inhibits Factor Xa. The molecular formula of this compound is C18D4H16ClN3O4S, and it has a molecular weight of 413.912 . This compound is particularly valuable in pharmacokinetic studies and drug metabolism research due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decarbonyl Rivaroxaban-d4 involves multiple steps, starting with the preparation of the deuterated aniline derivative. This is followed by the coupling of the deuterated aniline with a thiophene carboxamide derivative under specific reaction conditions. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to maintain consistency and quality. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Decarbonyl Rivaroxaban-d4 undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, usually in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Decarbonyl Rivaroxaban-d4 is extensively used in various scientific research fields:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Rivaroxaban in biological samples.
Biology: It aids in studying the metabolic pathways and the biological fate of Rivaroxaban.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Rivaroxaban.
Industry: It is employed in the development of new anticoagulant drugs and in quality control processes.
Wirkmechanismus
Decarbonyl Rivaroxaban-d4, like its parent compound Rivaroxaban, inhibits Factor Xa. Factor Xa is a crucial enzyme in the coagulation cascade that converts prothrombin to thrombin. By inhibiting Factor Xa, this compound prevents the formation of thrombin, thereby reducing blood clot formation. This mechanism is highly selective, with a 10,000-fold higher selectivity for Factor Xa compared to other serine proteases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apixaban: Another Factor Xa inhibitor with a similar mechanism of action.
Dabigatran: A direct thrombin inhibitor that works downstream in the coagulation cascade.
Edoxaban: Another oral Factor Xa inhibitor with similar pharmacokinetic properties.
Uniqueness
Decarbonyl Rivaroxaban-d4 is unique due to its stable isotope labeling, which makes it particularly useful in detailed pharmacokinetic and metabolic studies. This labeling allows for precise tracking and quantification in biological systems, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C18H20ClN3O4S |
|---|---|
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
5-chloro-N-[(2R)-2-hydroxy-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1/i1D,2D,3D,4D |
InChI-Schlüssel |
OKMRQXXUAFSBCM-FVWJCFPWSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1NC[C@H](CNC(=O)C2=CC=C(S2)Cl)O)[2H])[2H])N3CCOCC3=O)[2H] |
Kanonische SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



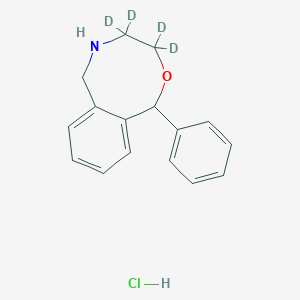
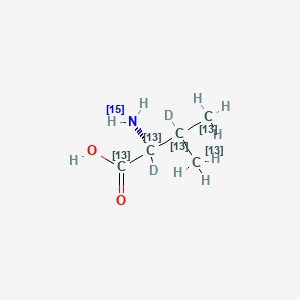

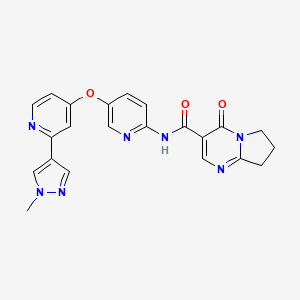
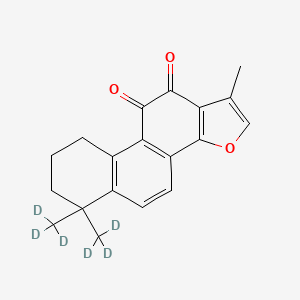

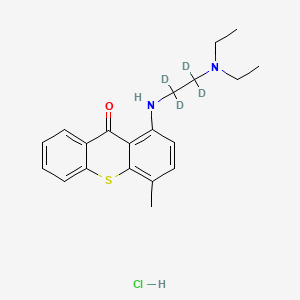

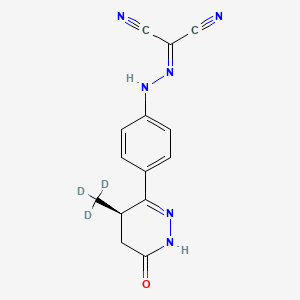

![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)
